molecular formula C14H17N3OS B2832921 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine CAS No. 2320852-97-7

2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B2832921
CAS No.: 2320852-97-7
M. Wt: 275.37
InChI Key: FMBFUGBQAHUBQK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it valuable for research in areas such as enzyme inhibition, receptor binding, and signal transduction .

Medicine

Its unique structure and reactivity profile make it a candidate for the development of new drugs for the treatment of various diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-2-carbonyl)piperidine apart from similar compounds is its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-16-11(7-8-15-16)12-5-2-3-9-17(12)14(18)13-6-4-10-19-13/h4,6-8,10,12H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBFUGBQAHUBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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